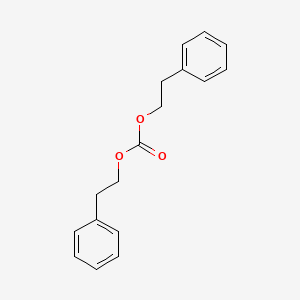

Bis(2-phenylethyl) carbonate

説明

Bis(2-phenylethyl) carbonate is a carbonate ester characterized by two 2-phenylethyl groups bonded to a central carbonate functional group. The 2-phenylethyl moiety is notable for its prevalence in volatile aromatic compounds (e.g., wine esters) and bioactive chromones in agarwood, implying that Bis(2-phenylethyl) carbonate may share similar physicochemical or functional properties .

特性

CAS番号 |

67879-62-3 |

|---|---|

分子式 |

C17H18O3 |

分子量 |

270.32 g/mol |

IUPAC名 |

bis(2-phenylethyl) carbonate |

InChI |

InChI=1S/C17H18O3/c18-17(19-13-11-15-7-3-1-4-8-15)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |

InChIキー |

KPTHKGHRNZMEAM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCOC(=O)OCCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Bis(2-phenylethyl) carbonate can be synthesized through the reaction of phenylethyl alcohol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

2C6H5CH2CH2OH+COCl2→(C6H5CH2CH2)2CO3+2HCl

Industrial Production Methods

In industrial settings, the production of bis(2-phenylethyl) carbonate may involve the use of safer and more environmentally friendly reagents, such as dimethyl carbonate, instead of phosgene. The reaction can be catalyzed by various bases or transition metal catalysts to improve yield and selectivity.

化学反応の分析

Types of Reactions

Bis(2-phenylethyl) carbonate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield phenylethyl alcohol and carbon dioxide.

Transesterification: It can react with alcohols in the presence of a catalyst to form new carbonates and release phenylethyl alcohol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield phenylethyl alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, catalysts such as titanium alkoxides.

Reduction: Lithium aluminum hydride, ether solvents.

Major Products

Hydrolysis: Phenylethyl alcohol, carbon dioxide.

Transesterification: New carbonates, phenylethyl alcohol.

Reduction: Phenylethyl alcohol.

科学的研究の応用

Bis(2-phenylethyl) carbonate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Materials Science: The compound is utilized in the production of polycarbonates and other advanced materials with desirable mechanical and thermal properties.

Pharmaceuticals: It serves as a building block in the synthesis of drug molecules and prodrugs.

Green Chemistry: The use of bis(2-phenylethyl) carbonate in reactions often aligns with the principles of green chemistry, as it can be synthesized using environmentally friendly reagents and processes.

作用機序

The mechanism of action of bis(2-phenylethyl) carbonate in chemical reactions typically involves the nucleophilic attack on the carbonate carbon, leading to the formation of new bonds and the release of phenylethyl alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used.

類似化合物との比較

Structural Analogs

The table below compares Bis(2-phenylethyl) carbonate with structurally related compounds:

Key Observations :

- Carbonate vs. Ester Functional Groups : Bis(2-phenylethyl) carbonate’s carbonate group confers higher thermal stability compared to simple esters (e.g., 2-phenylethyl acetate), aligning with diphenyl carbonate’s use in high-temperature polymer processes .

Physicochemical Properties

Notable Differences:

- Chromones exhibit lower volatility due to their fused aromatic structure, contrasting with the carbonate’s ester-like behavior .

Analytical Methods

- Chromatography : Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) effectively resolves 2-(2-phenylethyl)chromone isomers . Similar methods could characterize Bis(2-phenylethyl) carbonate’s purity and stability.

- Mass Spectrometry : Fragmentation patterns of phenylethyl esters (e.g., m/z 91 for benzyl ions) may aid in identifying the carbonate analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。